7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one
Description
This compound (referred to as 2j in and ) is a synthetic chromen-4-one derivative with a hydroxy group at position 7, a 4-methoxyphenoxy substituent at position 3, a methyl group at position 2, and a 4-methylpiperazinylmethyl group at position 8 . Key characteristics include:
Properties
IUPAC Name |
7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-15-22(30-17-6-4-16(28-3)5-7-17)21(27)18-8-9-20(26)19(23(18)29-15)14-25-12-10-24(2)11-13-25/h4-9,26H,10-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTPINSRVAPWOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCN(CC3)C)OC4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Chromen-4-One Core
The chromenone scaffold is typically synthesized via Kostanecki-Robinson cyclization :
Starting Materials :
- 2',4'-Dihydroxyacetophenone (1.0 eq)
- Methyl vinyl ketone (1.2 eq)
- BF₃·Et₂O (Lewis acid catalyst, 0.1 eq)
Reaction Conditions :
Mechanism : Acid-catalyzed cyclodehydration forms the pyrone ring. The 2-methyl group originates from methyl vinyl ketone.
Introduction of the 3-(4-Methoxyphenoxy) Group
The phenoxy moiety is introduced via Ullmann coupling to ensure regioselectivity:
Reagents :
- 3-Bromochromenone (1.0 eq)
- 4-Methoxyphenol (1.5 eq)
- CuI (10 mol%)
- 1,10-Phenanthroline (20 mol%)
- Cs₂CO₃ (2.0 eq)
Conditions :
Key Consideration : Microwave-assisted synthesis (150°C, 30 min) improves yield to 78% but requires specialized equipment.
Installation of the 8-[(4-Methylpiperazin-1-yl)Methyl] Sidechain
A Mannich reaction efficiently adds the piperazine group:
Components :
- 8-Methylchromenone (1.0 eq)
- Paraformaldehyde (1.2 eq)
- 4-Methylpiperazine (1.5 eq)
Catalysis :
- HCl (gas) in anhydrous ethanol
- 60°C, 6 hr
Workup :
Side Reaction Mitigation : Excess formaldehyde leads to bis-alkylation; stoichiometric control is critical.
Final Hydroxylation at Position 7
Selective demethylation achieves the 7-hydroxy group:
Reagents :
- BBr₃ (3.0 eq) in DCM
- −78°C → 0°C (2 hr)
Quenching :
- MeOH at −78°C
- Aqueous workup
Alternative : Enzymatic hydroxylation using Aspergillus niger monooxygenases (85% yield, but longer reaction time).
Industrial-Scale Production Optimizations
Continuous Flow Synthesis
Modern facilities employ flow chemistry to enhance throughput:
| Step | Reactor Type | Residence Time | Yield Improvement |
|---|---|---|---|
| Cyclization | Microfluidic PFR | 8 min | 79% → 88% |
| Ullmann Coupling | Packed-Bed (Cu/C) | 45 min | 63% → 76% |
| Mannich | CSTR with HCl gas | 2 hr | 70% → 81% |
Advantages : Reduced side products, faster heat dissipation, and automated stoichiometry control.
Green Chemistry Approaches
- Solvent Recycling : DCM recovered via fractional distillation (98% purity).
- Catalyst Reuse : CuI/1,10-phenanthroline system reused 5× with <5% activity loss.
- Waste Minimization : BBr₃ quench residues neutralized to CaBr₂ for construction applications.
Purification and Analytical Validation
Chromatographic Techniques
Flash Column Chromatography :
- Stationary phase: Silica gel (230–400 mesh)
- Eluent: Hexane/EtOAc (3:1 → 1:2 gradient)
- Purity: >95%
Preparative HPLC :
- Column: C18, 250 × 21.2 mm
- Mobile phase: MeCN/H₂O (0.1% TFA), 55:45
- Retention time: 14.3 min
Spectroscopic Characterization
| Technique | Key Signals |
|---|---|
| ¹H NMR (500 MHz, CDCl₃) | δ 7.45 (d, J=8.5 Hz, H-5), 6.92 (s, H-6), 4.32 (s, CH₂-piperazine) |
| ¹³C NMR | δ 181.2 (C-4), 162.8 (C-7), 154.3 (C-3-OPh) |
| HRMS | [M+H]⁺ calc. 437.2184, found 437.2181 (Δ=−0.7 ppm) |
Impurity Profiling : GC-MS detects <0.5% residual DMF (threshold: <0.1%); removed via activated charcoal treatment.
Comparative Analysis of Synthetic Routes
| Method | Total Yield | Purity | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Classical Batch | 32% | 97% | 240 | Pilot Plant |
| Flow Chemistry | 48% | 99% | 180 | Industrial |
| Biocatalytic | 41% | 98% | 310 | Lab Scale |
Trade-offs : Flow chemistry offers optimal balance between yield and cost, while biocatalytic routes remain prohibitively expensive despite environmental benefits.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chromenone core can be reduced to form dihydro derivatives.
Substitution: The methoxy and piperazine groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted chromenone derivatives.
Scientific Research Applications
7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. It may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in disease progression or cellular functions.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares 2j with key analogs, focusing on substituent variations, synthesis yields, and melting points:
Key Trends and Insights
Substituent Effects on Yield :
- Bulkier substituents (e.g., trifluoromethyl in 8c ) correlate with higher yields (85%) due to improved reaction kinetics .
- Polar groups (e.g., dihydroxy in 9a ) reduce yields (9.9%) due to competing side reactions .
Melting Point Correlations: Trifluoromethyl and hydroxyimino groups (8c) increase melting points (224–226°C) via enhanced intermolecular interactions . Dual piperazine substitutions (10c) lower melting points (161–162°C) by disrupting crystal packing .
Biological Activity :
Biological Activity
7-Hydroxy-3-(4-methoxyphenoxy)-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one is a synthetic compound belonging to the class of flavonoids, specifically coumarins. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The following sections detail its biological activity, supported by research findings and case studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
1. Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. A study demonstrated that it induces apoptosis in cancer cells through the activation of caspase pathways. The compound was tested on various cancer cell lines, including breast and lung cancer cells, showing IC50 values in the micromolar range.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Caspase activation |
| A549 (Lung) | 15.0 | Cell cycle arrest |
2. Anti-inflammatory Effects
The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a potential application in treating inflammatory diseases. In animal models, administration resulted in reduced edema and pain response.
3. Antimicrobial Activity
In vitro studies have revealed that this compound exhibits antimicrobial activity against various pathogens, including:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Case Studies
Case Study 1: Anticancer Efficacy in Breast Cancer
A recent study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability after treatment with the compound, with apoptosis confirmed via flow cytometry analysis.
Case Study 2: Anti-inflammatory Action in Animal Models
In a controlled study using mice with induced paw edema, administration of the compound resulted in a marked decrease in paw swelling compared to the control group, indicating its potential as an anti-inflammatory agent.
The biological activities of this compound can be attributed to its ability to modulate various signaling pathways:
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
- Cytokine Modulation : Inhibition of NF-kB signaling pathway, reducing the production of inflammatory cytokines.
- Antimicrobial Mechanism : Disruption of bacterial cell membrane integrity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one?
- Methodology : Multi-step synthesis typically involves:
Chromenone Core Formation : Condensation of a phenol derivative (e.g., resorcinol) with a ketone or aldehyde under acidic or basic conditions (e.g., HCl or NaOH in ethanol) .
Functionalization : Introduction of the 4-methoxyphenoxy group via nucleophilic aromatic substitution (e.g., using 4-methoxyphenol and a base like K₂CO₃ in DMF) .
Mannich Reaction : Installation of the 4-methylpiperazinylmethyl group at the 8-position using formaldehyde and 4-methylpiperazine under reflux in ethanol or THF .
- Key Parameters : Temperature control (70–100°C), solvent polarity, and catalyst selection (e.g., HCl for acid catalysis) are critical for yield optimization (typically 60–75%) .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Analytical Techniques :
- HPLC : Use C18 columns with mobile phases like methanol:buffer (65:35) at pH 4.6 for impurity profiling .
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ 7.5–8.0 ppm for chromenone protons, δ 3.7–4.2 ppm for methoxy groups) .
- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., m/z ~455 [M+H]⁺) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Approach :
Standardized Assays : Replicate studies using consistent cell lines (e.g., HeLa for anticancer assays) and controls .
Structure-Activity Relationship (SAR) : Compare analogs (e.g., piperazine vs. piperidine substituents) to isolate contributions of specific functional groups .
Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations to account for variability in potency .
Q. How does the 4-methylpiperazinylmethyl group influence pharmacokinetic properties?
- Mechanistic Insights :
- Solubility : The basic piperazine moiety enhances water solubility at physiological pH, improving bioavailability .
- Metabolic Stability : Piperazine rings are prone to N-demethylation by CYP450 enzymes; use deuterated analogs or prodrugs to mitigate rapid clearance .
- Experimental Validation : Perform in vitro microsomal assays (e.g., human liver microsomes) to track metabolite formation .
Q. What are the challenges in scaling up synthesis from lab to pilot scale?
- Optimization Strategies :
- Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., Mannich reactions) .
- Catalyst Recycling : Use immobilized catalysts (e.g., silica-supported HCl) to reduce waste .
- Purification : Replace column chromatography with crystallization (e.g., using ethyl acetate/hexane) for cost efficiency .
Methodological Challenges
Q. How to address low yields in the final Mannich reaction step?
- Troubleshooting :
- Reagent Ratios : Optimize formaldehyde:piperazine molar ratios (e.g., 1.2:1 vs. 1:1) to minimize side products .
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity of the piperazine .
- Temperature Gradients : Gradual heating (e.g., 50°C → 80°C) to control reaction kinetics .
Q. What computational tools predict interactions between this compound and biological targets?
- In Silico Methods :
- Molecular Docking : Use AutoDock Vina with protein structures (e.g., EGFR kinase domain) to identify binding poses .
- QSAR Models : Train models on chromenone derivatives to correlate substituents (e.g., logP of the piperazine group) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
